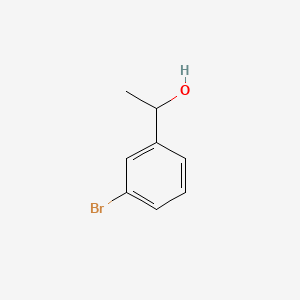
1-(3-Bromophenyl)ethanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-(3-Bromophenyl)ethanol involves several steps, including enantioselective processes and crystallization techniques. Enantioselective lipase-catalyzed alcoholysis, hydrolysis, and acylation have been employed to achieve resolution of related compounds, demonstrating good enantioselectivity, especially in hydrolysis reactions (Conde, S., Fierros, M., Rodríguez-Franco, M. I., & Puig, C., 1998). Additionally, crystallization of host-guest complexes with permethylated β-cyclodextrin has been used for the enantioseparation of similar compounds, highlighting the role of crystal structures and chiral recognition mechanisms in synthesis (Grandeury, A., Petit, S., Gouhier, G., Agasse, V., & Coquerel, G., 2003).
Molecular Structure Analysis
The molecular structure of 1-(3-Bromophenyl)ethanol is characterized by the presence of a bromophenyl group bonded to an ethanol moiety. This structure is pivotal in its reactivity and the formation of host-guest complexes, as seen in the crystallization processes with cyclodextrins. The inclusion geometries and packing modes in crystal structures of similar compounds provide insight into the enantioseparation mechanisms and chiral discrimination (Grandeury et al., 2003).
Chemical Reactions and Properties
1-(3-Bromophenyl)ethanol participates in various chemical reactions, including S-alkylation and subsequent reduction processes, to synthesize novel compounds. The presence of the bromophenyl group makes it a suitable candidate for reactions involving nucleophilic and electrophilic substituents, leading to the formation of complex molecules like racemic secondary alcohols (Vorga, M. M., & Badea, V., 2021).
Physical Properties Analysis
The physical properties of 1-(3-Bromophenyl)ethanol, such as solubility, melting point, and crystallization behavior, are influenced by its molecular structure. The interaction with cyclodextrins and the formation of supramolecular complexes underscore the compound's ability to engage in specific non-covalent interactions, which are crucial for its physical properties and enantioseparation processes (Grandeury et al., 2003).
Applications De Recherche Scientifique
Enantioselective Processes
Resolution of Analogous Compounds
A study by Conde et al. (1998) focused on the resolution of a structurally similar compound, 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol, using lipase-catalyzed reactions. This compound, an α-bromohydrin, serves as an intermediate in synthesizing adrenergic agents. The resolution was most effective via hydrolysis, demonstrating the compound's utility in synthesizing enantiomerically pure chemicals, which has implications for the resolution of 1-(3-Bromophenyl)ethanol (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).
Chiral Separation Techniques
Grandeury et al. (2003) explored the enantioseparation of 1-(p-bromophenyl)ethanol, closely related to 1-(3-Bromophenyl)ethanol. The research utilized crystallization of host-guest complexes with permethylated β-cyclodextrin, highlighting the compound's potential for studying chiral discrimination mechanisms (Grandeury, Petit, Gouhier, Agasse, & Coquerel, 2003).
Biocatalysis and Enzymatic Reactions
Nanohybrid Biocatalyst Applications
Galvão et al. (2018) developed a nanohybrid material used for the kinetic resolution of secondary alcohols, including 1-(3-bromophenyl)-1-ethanol. This research demonstrates the compound's role in the synthesis of enantiomerically pure drugs, utilizing lipase from Pseudomonas fluorescens (Galvão et al., 2018).
Phthalocyanine Derivatives Synthesis
Ramos et al. (2015) synthesized phthalocyanine derivatives using 1-(4-bromophenyl)ethanol, an analog of 1-(3-Bromophenyl)ethanol. These compounds were characterized for their photophysical properties, indicating potential applications in photochemical studies (Ramos et al., 2015).
Safety and Hazards
1-(3-Bromophenyl)ethanol is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound. If swallowed, immediate medical assistance should be sought .
Mécanisme D'action
Target of Action
It is known that similar compounds interact with various receptors and enzymes in the body
Mode of Action
The exact mode of action of 1-(3-Bromophenyl)ethanol is currently unknown due to the lack of specific studies on this compound. It is likely that it interacts with its targets in a manner similar to other phenolic compounds, possibly through hydrogen bonding or hydrophobic interactions .
Biochemical Pathways
Phenolic compounds are known to be involved in a variety of biochemical pathways, including those related to inflammation, oxidative stress, and cell signaling .
Pharmacokinetics
Similar compounds are known to be rapidly absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Similar compounds have been shown to have various effects, such as anti-inflammatory, antioxidant, and cell signaling modulation .
Action Environment
The action, efficacy, and stability of 1-(3-Bromophenyl)ethanol can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and pH, while its efficacy may be influenced by the presence of other compounds or the physiological state of the organism .
Propriétés
IUPAC Name |
1-(3-bromophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMJQMDYAOJNCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001312987 | |
| Record name | 1-(3-Bromophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001312987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)ethanol | |
CAS RN |
52780-14-0 | |
| Record name | 1-(3-Bromophenyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52780-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-alpha-methylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052780140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 52780-14-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143363 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-Bromophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001312987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-α-methylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.871 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


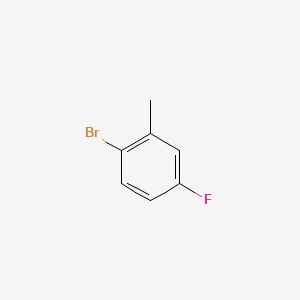
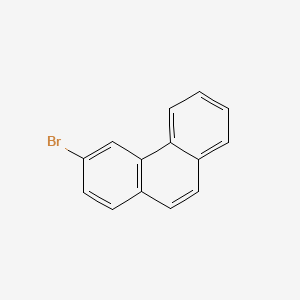
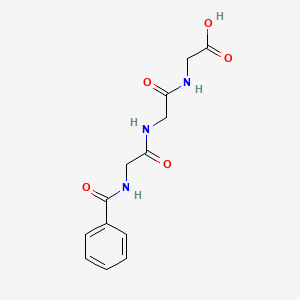



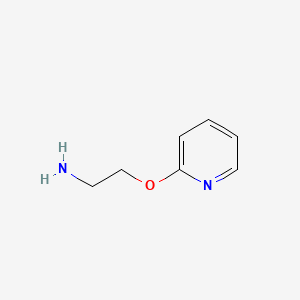
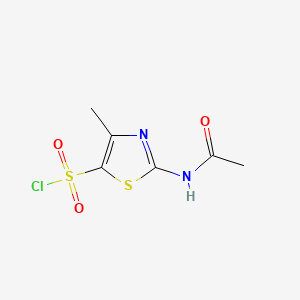




![[1,1'-Bicyclohexyl]-4,4'-diol](/img/structure/B1266469.png)